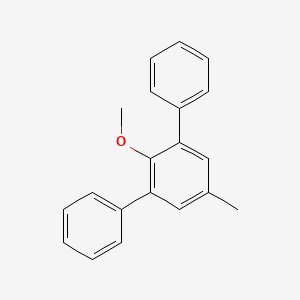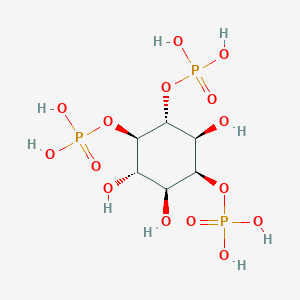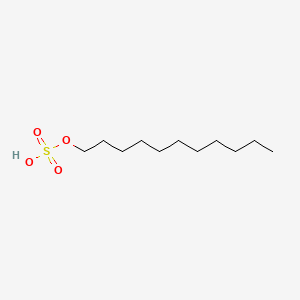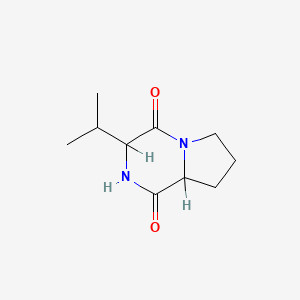
シクロ(プロ-バル)
説明
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-, or simply 3-methylethylpyrrolo(1,2-a)pyrazine-1,4-dione, is a heterocyclic compound that can be used for the synthesis of organic compounds and pharmaceuticals. It is a member of the pyrrolo(1,2-a)pyrazine family and has been studied extensively for its potential applications in various scientific fields.
科学的研究の応用
立体化学的割り当て
シクロ(プロ-バル)は、立体化学的割り当ての研究に使用されてきました。 それは、自然界に広く存在する環状ジペプチドである2,5-ジケトピペラジン(DKP)の一種です 。 天然DKPの絶対配置は、立体化学的割り当てのための単純で、感度が高く、再現性のある方法がないため、多くの場合曖昧です 。 シクロ(プロ-バル)は、シクロ(フェニルアラニン-プロリン)、シクロ(ロイシン-プロリン)、およびシクロ(バリン-プロリン)のすべての立体異性体を含む合成DKPライブラリの開発に使用されてきました。 このライブラリは、質量分析、NMR、および電子円二色性(ECD)を用いて分光学的特性評価を受け、DKP立体異性体を明確に識別できます .
抗がん研究
シクロ(プロ-バル)は、抗がん剤リードとしての可能性について研究されています。 プロ-プロ-フェニルアラニン-フェニルアラニン配列を含む短い環状ペプチドは、患者由来のメラノーマ細胞への影響について調査されています 。 CLAと呼ばれるシクロ(ロイシン-イソロイシン-イソロイシン-ロイシン-バリン-プロリン-プロリン-フェニルアラニン-フェニルアラニン-)およびP11と呼ばれるシクロ(プロ-ホモプロ-β3ホモフェニルアラニン-フェニルアラニン-)などの環状ペプチドは、メラノーマ細胞において細胞毒性および細胞静止効果を発揮します .
治療薬研究
シクロ(プロ-バル)は、癌や糖尿病を含むさまざまな疾患の治療薬として使用される可能性について研究されています 。 このペプチドは、さまざまな生化学的および生理学的効果を持つことが示されています .
抗菌活性
シクロ(プロ-バル)は、海洋スポンジT. ignis、バクテリアB. pumilus、および真菌A. fumigatus などのさまざまな生物に見られるジケトピペラジンです。 それは、バクテリアS. aureusおよびB. subtilisに対して活性がありますが、E. coli に対しては活性ではありません。
クオラムセンシング阻害
シクロ(プロ-バル)は、クオラムセンシング分子3-オキソ-ヘキサノイル-ホモセリンラクトンによるLuxR依存性E. coliバイオセンサーの活性化を阻害します 。 また、LuxR依存性C. violaceumアシルホモセリンラクトンレポーター株CV026 において、バイオレット色素の産生を活性化します。
将来の方向性
The future directions for this compound could involve further exploration of its antimicrobial and antioxidant properties, particularly its effectiveness against multidrug-resistant bacterial pathogens . Its potential use as a preventive agent against free-radical associated diseases could also be investigated further .
作用機序
Target of Action
Cyclo(Pro-Val) has been found to exhibit moderate antifungal and weak antitumor activities . It inhibits the growth of Bacillus subtilis , a type of bacteria . .
Biochemical Pathways
Cyclo(Pro-Val) is a 2,5-diketopiperazine, a class of compounds that are frequently detected in many microbial cultures
Result of Action
Cyclo(Pro-Val) shows cytotoxic activity in vitro . It also exhibits moderate antifungal and weak antitumor activities . Furthermore, Cyclo(Pro-Val) and cyclo(Pro-Tyr) are toxic to both suspension cells and seedlings of Pinus thunbergii , which may offer some clues to research the mechanism of pine wilt disease caused by pine wood nematode.
Action Environment
The action of Cyclo(Pro-Val) can be influenced by various environmental factors. For instance, the compound has been isolated from different organisms such as the marine sponge T. ignis, the bacterium B. pumilus, and the fungus A. fumigatus . The production and activity of the compound may vary depending on the specific conditions of the environment in which these organisms live
生化学分析
Biochemical Properties
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been identified as an antimicrobial agent produced by Bacillus tequilensis MSI45, showing potent inhibitory effects on multidrug-resistant Staphylococcus aureus . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, it exhibits high antioxidant activity, which may enhance its efficacy and safety in drug development .
Cellular Effects
The effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress . This compound also affects gene expression related to oxidative stress response, enhancing the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- exerts its effects through several mechanisms. It binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity and leading to cell lysis . The compound’s antioxidant activity is attributed to its ability to donate electrons, neutralizing free radicals and preventing cellular damage . Additionally, it may modulate gene expression by interacting with transcription factors involved in the oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- change over time. The compound has shown stability under various conditions, maintaining its antimicrobial and antioxidant activities over extended periods .
Dosage Effects in Animal Models
The effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- vary with different dosages in animal models. At lower doses, it exhibits significant antimicrobial and antioxidant activities without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, determining its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its precise localization can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971985 | |
| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-87-5 | |
| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC153414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclo(Pro-Val)?
A1: The molecular formula of cyclo(Pro-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.
Q2: What spectroscopic data is available for cyclo(Pro-Val) characterization?
A2: Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV spectroscopy to characterize and confirm the structure of cyclo(Pro-Val) [, , , , , ].
Q3: In what natural sources has cyclo(Pro-Val) been identified?
A3: Cyclo(Pro-Val) has been found in various sources including fermented foods like Comte cheese [] and pigmented rice wine [], plants like Scyphiphora hydrophyllacea [], and microorganisms such as Streptomyces nigra [], Pseudomonas frederiksbergensis [], and Glaciozyma antarctica [].
Q4: How does cyclo(Pro-Val) contribute to bitterness in foods?
A5: While the exact mechanism is not fully understood, cyclo(Pro-Val) likely interacts with bitter taste receptors on the tongue, similar to other bitter compounds like caffeine and theobromine [, ].
Q5: Can cyclo(Pro-Val) be used as a flavoring agent?
A6: While it contributes to the bitter taste profile of some foods, cyclo(Pro-Val) is not commonly used as a direct flavoring agent due to its limited solubility and the complexity of bitterness perception in food matrices [].
Q6: Is cyclo(Pro-Val) used in any pharmaceutical applications?
A6: Currently, there are no widely recognized pharmaceutical applications of cyclo(Pro-Val). While some studies suggest potential bioactivity, more research is needed to explore potential therapeutic applications.
Q7: How is cyclo(Pro-Val) synthesized?
A9: Cyclo(Pro-Val) can be synthesized through various methods, including solid-phase peptide synthesis followed by cyclization [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


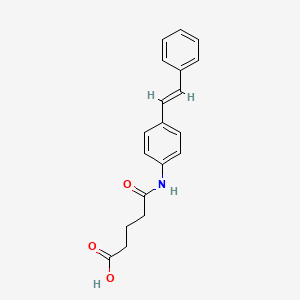
![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)
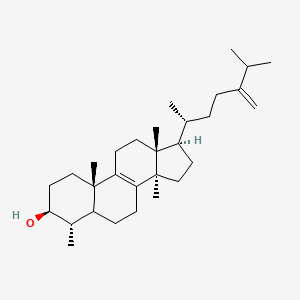





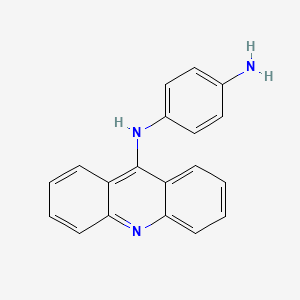
![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)
